Secondary Thiol Architecture Enables 100-Fold Shelf Stability Improvement at the Cost of 10-Fold Polymerization Rate Reduction
In radical thiol-ene polymerization systems, secondary thiols such as pent-2-ene-1-thiol exhibit markedly slower polymerization kinetics compared to primary thiols but offer dramatically enhanced shelf stability. A systematic study of 1°, 2°, and 3° thiol substitution effects demonstrated that polymerization rate decreases by up to 10-fold as thiol substitution changes from primary to secondary [1]. Conversely, resin shelf stability experiments using rheometry showed that secondary thiol formulations remained stable for up to 100 times longer than their primary thiol counterparts before exhibiting viscosity increases indicative of premature gelation [1].
| Evidence Dimension | Polymerization rate and resin shelf stability |
|---|---|
| Target Compound Data | Secondary thiol (2°) polymerization rate: up to 10-fold slower than 1° thiol; shelf stability: up to 100× longer than 1° thiol |
| Comparator Or Baseline | Primary thiol (1°) polymerization rate: baseline reference; shelf stability: baseline reference |
| Quantified Difference | Rate reduction: ~10×; stability extension: ~100× |
| Conditions | FT-IR monitored radical thiol-ene photopolymerization; rheometry-measured viscosity changes over storage time at ambient conditions |
Why This Matters
For industrial procurement of UV-curable resin formulations, the 100× shelf stability advantage of pent-2-ene-1-thiol directly reduces material waste and extends working pot life, while the slower polymerization rate can be compensated by adjusting photoinitiator concentration or light intensity, offering a tunable processing window absent in primary thiol systems.
- [1] Long KF, et al. Effects of 1°, 2°, and 3° Thiols on Thiol─Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules. 2020;53(14):5805-5815. doi:10.1021/acs.macromol.0c00892. View Source
